2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-15(19)16(20)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPNJTDATPACIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18F2N2O3
- Molecular Weight : 320.33 g/mol
- CAS Number : Not specified in the search results.
The compound primarily functions through the inhibition of specific enzymes and pathways involved in cellular metabolism. The fluorinated phenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other fluorinated derivatives that have shown potent biological activity against various cancers.
- Cellular Uptake : Modifications in the structure can improve the pharmacokinetic properties, allowing better absorption and retention in target tissues.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on fluorinated derivatives have demonstrated their ability to inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) . The mechanism involves the inhibition of hexokinase, a key enzyme in glucose metabolism.
Cytotoxic Effects
In vitro studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar compounds have shown low IC50 values under hypoxic conditions, suggesting enhanced effectiveness in tumor microenvironments .
Case Studies
-
Study on Glycolytic Inhibition :
- Objective : Evaluate the efficacy of fluorinated analogs in inhibiting glycolysis.
- Findings : Fluorinated derivatives demonstrated greater inhibition of hexokinase compared to non-fluorinated counterparts, leading to reduced cell viability in GBM models .
- : These findings support the potential use of such compounds in targeted cancer therapies.
-
Pharmacokinetic Analysis :
- Objective : Assess the absorption and distribution of this compound.
- Findings : Modifications at the C-2 position enhanced stability and cellular uptake, suggesting improved therapeutic profiles compared to traditional analogs .
- : Structural modifications can significantly impact pharmacokinetics and therapeutic efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18F2N2O3 |
| Molecular Weight | 320.33 g/mol |
| CAS Number | Not specified |
| Anticancer Activity | Significant |
| IC50 (in GBM cells) | Low values observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Ethyl 2-[(2,4-difluorophenyl)amino]acetate ()
- Formula : C₁₀H₁₀F₂N₂O₂
- Key Features: Lacks the ethoxyphenyl acetate group but shares the difluorophenyl-aminoacetate backbone.
- Application : Intermediate in synthesizing pyrazole derivatives with anti-inflammatory and antimicrobial activities .
Methyl 2-amino-2-(3,4-difluorophenyl)acetate ()
- Formula: C₉H₉F₂NO₂
- Key Features : Contains a 3,4-difluorophenyl group but substitutes the oxoethyl ester with a simpler methyl ester.
- Comparison : Smaller molecular weight (218.2 g/mol) may enhance bioavailability but reduce target specificity due to reduced steric bulk .
FE@SNAP ()
Analogues with Ethoxyphenyl/Acetate Substituents
2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate ()
- Formula: C₂₄H₃₁NO₆
- Key Features : Incorporates dual ethoxy groups on both aromatic rings.
- Comparison : Higher molecular weight (429.5 g/mol) and lipophilicity may enhance tissue retention but complicate metabolic clearance compared to the target compound .
(2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate ()
Functional Group Variations
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate ()
- Formula: C₁₈H₁₆FNO₄
- Key Features : Replaces 4-ethoxy with 3-fluoro and introduces an acetyl group.
- Comparison : The acetyl group (electron-withdrawing) may alter electronic properties, affecting reactivity or metabolic stability compared to the ethoxy group (electron-donating) .
Ticagrelor (Brilinta®, )
- Formula : C₂₃H₂₈F₂N₆O₄S
- Key Features : Includes a 3,4-difluorophenylcyclopropyl group.
Q & A
Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
